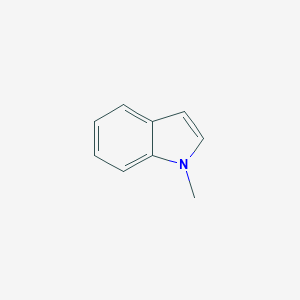

1-Methylindole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRHMMGNCXNXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060534 | |

| Record name | 1H-Indole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | 1-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 1-Methylindole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-76-9 | |

| Record name | 1-Methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H698ROJ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-Methylindole

This guide provides an in-depth analysis of 1-Methylindole using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.

Introduction

This compound (C₉H₉N) is a heterocyclic aromatic compound that serves as a fundamental building block in the synthesis of various biologically active molecules and materials. Accurate structural elucidation and purity assessment are critical for its application. Spectroscopic techniques, particularly NMR and IR spectroscopy, are powerful tools for the unambiguous characterization of its molecular structure. This document outlines the characteristic spectral data and provides standardized protocols for these analyses.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-7 | ~7.63 | d | 7.9 |

| H-4 | ~7.31 | d | 8.2 |

| H-5 | ~7.21 | m | |

| H-6 | ~7.11 | m | |

| H-2 | ~7.02 | d | 3.1 |

| H-3 | ~6.48 | d | 3.1 |

| N-CH₃ | ~3.75 | s |

Data compiled from CDCl₃ solvent.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of this compound.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-7a | 136.6 |

| C-3a | 128.7 |

| C-2 | 128.4 |

| C-5 | 121.4 |

| C-4 | 120.8 |

| C-6 | 119.2 |

| C-7 | 109.1 |

| C-3 | 100.8 |

| N-CH₃ | 32.7 |

Data compiled from CDCl₃ solvent.[1]

IR Spectral Data

The IR spectrum of this compound highlights the characteristic vibrational modes of its functional groups.[2][3]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3050 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (aliphatic, -CH₃) |

| 1600-1450 | C=C stretching (aromatic ring) |

| ~1470 | C-H bending (aliphatic, -CH₃) |

| ~740 | C-H out-of-plane bending (ortho-disubstituted benzene) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

3.1.2. ¹H NMR Spectrum Acquisition

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.

-

Set the acquisition parameters for a standard ¹H experiment. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

Acquire the Free Induction Decay (FID).

-

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and pick the peaks.

3.1.3. ¹³C NMR Spectrum Acquisition

-

Use the same sample prepared for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

Set the acquisition parameters for a standard proton-decoupled ¹³C experiment. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 128 or more, depending on sample concentration.

-

-

Acquire the FID.

-

Process the FID with a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Pick the peaks.

IR Spectroscopy (Neat Liquid)

3.2.1. Sample Preparation

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

Place one to two drops of liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.

3.2.2. IR Spectrum Acquisition

-

Open the spectrometer's sample compartment and run a background spectrum with the empty salt plates (or nothing) in the beam path.

-

Place the prepared salt plate assembly into the sample holder in the spectrometer.

-

Close the sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

Visualizations

Experimental Workflow

Caption: Workflow for NMR and IR spectroscopic analysis.

Structural Elucidation Logic

Caption: Logic for confirming the structure of this compound.

References

Interpreting the Mass Spectrometry Fragmentation Pattern of 1-Methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-methylindole. The information contained herein is essential for the accurate identification and characterization of this compound in complex matrices, a critical step in various research, development, and quality control processes.

Core Data Presentation: Mass Spectral Data of this compound

The mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinct fragmentation pattern. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the major ions, are summarized in the table below. This data is crucial for the unambiguous identification of this compound in analytical workflows.

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |

| 131 | 100 | [C₉H₉N]⁺• (Molecular Ion) |

| 130 | 75 | [C₉H₈N]⁺ |

| 116 | 15 | [C₈H₆N]⁺ |

| 103 | 10 | [C₈H₅N]⁺• |

| 89 | 14 | [C₇H₅]⁺ |

| 77 | 11 | [C₆H₅]⁺ |

Elucidation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a series of characteristic steps. The molecular ion ([C₉H₉N]⁺•) is the most abundant ion, serving as the base peak in the spectrum[1]. A key fragmentation event is the loss of a methyl radical (•CH₃) to form the ion at m/z 116. Subsequent loss of hydrogen cyanide (HCN) from this fragment leads to the formation of the phenylacetylene cation ([C₈H₆]⁺•) at m/z 103, which can then lose another molecule of acetylene (C₂H₂) to yield the ion at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺). An alternative pathway involves the loss of a hydrogen atom from the molecular ion to produce the ion at m/z 130. The ion at m/z 89 is proposed to be the benzocyclopropenyl cation, formed through a complex rearrangement.

Experimental Protocols

The following section details a typical experimental protocol for acquiring the mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source is used.

-

GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.

-

Injection:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV[2]

-

Ion Source Temperature: 230 °C

-

Transfer Line Temperature: 280 °C

-

Mass Range: Scan from m/z 40 to 200.

-

This comprehensive guide provides the necessary data and methodologies for the confident interpretation of the mass spectrometry fragmentation pattern of this compound. The provided information is intended to support researchers, scientists, and drug development professionals in their analytical endeavors.

References

Quantum Chemical Calculations for 1-Methylindole Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindole, a heterocyclic aromatic compound, serves as a crucial scaffold in numerous pharmaceuticals and functional materials.[1] Its inherent stability, and the stability of its various substituted forms, is a critical determinant of its utility and behavior in chemical and biological systems. Understanding the thermodynamic stability of this compound at a molecular level is paramount for rational drug design, the development of novel organic materials, and applications in areas such as liquid organic hydrogen carriers (LOHCs).[2][3][4] This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the stability of this compound, supported by experimental data and detailed computational methodologies.

Theoretical Background

Quantum chemical calculations offer a powerful theoretical framework to predict and analyze the electronic structure and energetic properties of molecules. These ab initio and density functional theory (DFT) methods allow for the precise calculation of thermodynamic quantities, such as enthalpy, entropy, and Gibbs free energy, which are direct measures of molecular stability.[5] For this compound, these calculations can be employed to determine the most stable conformation, predict its reactivity, and understand the energetic landscape of its chemical transformations.

High-level composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) models are often utilized for their high accuracy in predicting thermochemical data. DFT methods, with functionals like B3LYP, coupled with appropriate basis sets (e.g., 6-311+G**), provide a balance between computational cost and accuracy for larger systems and for exploring potential energy surfaces.

Computational Workflow for Stability Analysis

The process of determining the stability of this compound through quantum chemical calculations follows a systematic workflow. This involves geometry optimization to find the lowest energy structure, frequency calculations to confirm the nature of the stationary point and to obtain thermodynamic data, and single-point energy calculations with higher levels of theory for refinement.

Caption: Computational workflow for determining the thermodynamic stability of this compound.

Experimental Protocols and Validation

The accuracy of quantum chemical calculations is critically dependent on benchmarking against experimental data. For this compound, experimental enthalpies of formation derived from combustion calorimetry serve as a gold standard for validating theoretical predictions.

Experimental Determination of Enthalpy of Formation

A prevalent experimental method for determining the standard enthalpy of formation of organic compounds like this compound is static bomb combustion calorimetry.

Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a combustion bomb.

-

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the compound leads to the formation of CO₂, H₂O, and N₂.

-

Calorimetry: The heat released during combustion is measured by the temperature rise of the surrounding water bath in the calorimeter.

-

Correction and Calculation: The measured heat is corrected for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid). The standard enthalpy of combustion is then calculated.

-

Enthalpy of Formation: The standard enthalpy of formation is subsequently derived from the standard enthalpy of combustion using Hess's law, with the known standard enthalpies of formation of the combustion products.

Quantitative Data on this compound Stability

Quantum chemical calculations provide a wealth of quantitative data regarding the stability of this compound. The following table summarizes key thermodynamic parameters for this compound, including a comparison between experimental and calculated values for the gas-phase enthalpy of formation.

| Parameter | Experimental Value (kJ·mol⁻¹) | Calculated Value (kJ·mol⁻¹) | Method of Calculation | Reference |

| Standard Enthalpy of Formation (Gas, 298.15 K) | 114.5 ± 2.6 | 112.0 | G4 | |

| 112.2 | G4MP2 | |||

| 112.3 | G3MP2 | |||

| 112.1 | CBS-APNO |

The excellent agreement between the high-level quantum chemical calculations and the experimental data provides strong confidence in the predictive power of these computational methods for this compound and related molecules.

Conformational Analysis

For flexible molecules, a comprehensive stability analysis requires the investigation of different possible conformations. While this compound itself is a relatively rigid molecule, the orientation of the methyl group can be considered. However, due to the planar nature of the indole ring, the conformational landscape is straightforward. The primary stable conformer has the methyl group's hydrogen atoms staggered with respect to the indole ring. Quantum chemical calculations confirm that the fully optimized structure represents the global minimum on the potential energy surface.

Logical Relationship for Stability Assessment

The assessment of molecular stability from quantum chemical calculations is based on fundamental thermodynamic principles. The Gibbs free energy (G) is the ultimate arbiter of stability under constant temperature and pressure.

Caption: Logical relationship for assessing molecular stability from calculated thermodynamic quantities.

Conclusion

Quantum chemical calculations provide a robust and accurate framework for determining the stability of this compound. The close agreement between high-level theoretical predictions and experimental thermochemical data underscores the reliability of these computational approaches. This in-depth understanding of molecular stability is indispensable for the rational design of this compound derivatives in drug development and for optimizing their performance in various technological applications. The methodologies and data presented in this guide offer a valuable resource for researchers and scientists working with this important chemical entity.

References

electronic properties and HOMO-LUMO analysis of 1-Methylindole

An In-depth Technical Guide to the Electronic Properties and HOMO-LUMO Analysis of 1-Methylindole

Introduction

This compound (C₉H₉N) is a heterocyclic aromatic compound comprising a benzene ring fused to a methyl-substituted pyrrole ring.[1][2] As a significant structural motif in numerous natural products and synthetic pharmaceuticals, its electronic characteristics are of paramount importance. The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, stability, and potential applications in materials science and drug development.[3][4]

The HOMO energy level is directly related to the ionization potential and represents the molecule's capacity to donate an electron, making it a crucial parameter in studying charge-transfer interactions and reaction mechanisms.[4] Conversely, the LUMO energy level corresponds to the electron affinity and indicates the molecule's ability to accept an electron. The energy difference between these frontier molecular orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability, chemical reactivity, and the energy required for electronic excitation. A large gap suggests high kinetic stability and low reactivity, whereas a small gap implies the opposite.

This guide provides a comprehensive overview of the electronic properties of this compound, summarizing key quantitative data derived from both theoretical and experimental studies. It details the methodologies employed for these analyses and presents logical workflows to aid researchers, scientists, and drug development professionals in their understanding and application of this versatile molecule.

Quantitative Electronic Properties

The electronic properties of this compound have been investigated through various computational and experimental techniques. The following table summarizes the key parameters.

| Property | Value | Method | Reference |

| HOMO Energy | -5.45 eV | DFT (B3LYP/6-311G(d,p)) | |

| LUMO Energy | -0.33 eV | DFT (B3LYP/6-311G(d,p)) | |

| HOMO-LUMO Gap (ΔE) | 5.12 eV | DFT (B3LYP/6-311G(d,p)) | |

| Ionization Potential | 7.65 eV | Photoelectron Spectroscopy |

Note: Ionization Potential (IP) and Electron Affinity (EA) can be related to HOMO and LUMO energies through Koopmans' theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO). However, experimental values, where available, are generally more precise.

Experimental and Computational Protocols

The determination of the electronic properties of this compound relies on sophisticated computational and experimental techniques. The detailed protocols for the principal methods are outlined below.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum chemical method used to predict the electronic structure and properties of molecules. A typical computational protocol for analyzing this compound involves the following steps:

-

Geometry Optimization: The three-dimensional structure of the this compound molecule is first optimized to find its lowest energy conformation. This is commonly performed using a specific functional and basis set, for instance, the B3LYP functional with the 6-311G(d,p) basis set.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Molecular Orbital Calculation: With the optimized geometry, a single-point energy calculation is performed using the same or a higher level of theory. This calculation yields the energies and spatial distributions of all molecular orbitals.

-

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are identified from the calculated molecular orbitals. The energy difference between them (E_LUMO - E_HOMO) provides the HOMO-LUMO energy gap.

-

Property Calculation: Other electronic properties such as ionization potential, electron affinity, global reactivity descriptors (chemical hardness, potential, electrophilicity), and the molecular electrostatic potential (MEP) can also be derived from the DFT output.

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy is a direct experimental technique for measuring the ionization energies of a molecule, providing insight into the energies of its molecular orbitals.

-

Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically a helium discharge lamp producing He I radiation (21.22 eV).

-

Electron Ejection: The incident photons cause the ejection of valence electrons from the molecule.

-

Kinetic Energy Analysis: The kinetic energies of the photoejected electrons are measured by an electron energy analyzer.

-

Ionization Energy Determination: The ionization energy (IE) is calculated using the equation: IE = hν - E_k, where hν is the energy of the incident photon and E_k is the measured kinetic energy of the electron. The first and lowest ionization energy corresponds to the removal of an electron from the HOMO. The resulting data is presented as a spectrum of electron counts versus ionization energy.

Cyclic Voltammetry (CV)

Cyclic Voltammetry is an electrochemical technique that can be used to probe the redox behavior of a molecule, from which the HOMO and LUMO energy levels can be estimated.

-

Cell Setup: A three-electrode electrochemical cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Electrolyte Solution: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity.

-

Potential Sweep: The potential of the working electrode is swept linearly from a starting potential to a vertex potential and then back. This cycle can be repeated.

-

Current Measurement: The current flowing through the working electrode is measured as a function of the applied potential.

-

Data Analysis: The resulting plot of current versus potential (a voltammogram) shows peaks corresponding to oxidation and reduction events. The onset potential of the first oxidation (E_ox) and reduction (E_red) can be used to estimate the HOMO and LUMO energies, respectively, using empirical relationships calibrated against a reference compound like ferrocene/ferrocenium (Fc/Fc⁺).

-

E_HOMO (eV) ≈ -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) ≈ -[E_red (vs Fc/Fc⁺) + 4.8]

-

Visualizations

The following diagrams illustrate key workflows and principles related to the analysis of this compound's electronic properties.

References

Unveiling the Unseen: A Technical Guide to Non-Covalent Interaction Analysis of 1-Methylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of molecular recognition, non-covalent interactions are the subtle yet powerful forces that dictate binding affinity, specificity, and ultimately, biological function. For researchers in drug discovery and materials science, a profound understanding of these interactions is paramount. 1-Methylindole, a common heterocyclic motif in pharmaceuticals and biologically active compounds, serves as an exemplary model for dissecting the diverse landscape of non-covalent forces. Its methylated nitrogen precludes classical hydrogen bond donation, thereby accentuating the role of other key interactions such as π-π stacking, hydrogen bonding to the π-system, and weaker C-H···π interactions. This technical guide provides an in-depth exploration of the experimental and computational methodologies employed to characterize and quantify the non-covalent interactions of this compound, offering a comprehensive resource for professionals in the field.

Core Non-Covalent Interactions of this compound

The non-covalent interaction profile of this compound is rich and varied, encompassing several key types of interactions that are critical in both biological and synthetic systems.

-

π-π Stacking Interactions: The aromatic indole ring of this compound is highly susceptible to stacking interactions with other aromatic systems. These interactions are driven by a complex interplay of electrostatic and dispersion forces and are fundamental to the structure of DNA and protein-ligand binding. The methylation at the N1 position can subtly influence the electronic distribution of the indole ring, thereby modulating the strength and geometry of these stacking interactions.

-

Hydrogen Bonding to the π-System: While the N-H proton of indole is absent in this compound, the electron-rich π-cloud of the indole ring can act as a hydrogen bond acceptor.[1][2] Proton donors, such as water or alcohol hydroxyl groups, can form favorable interactions with the face of the aromatic system. Computational studies have shown that both the five-membered and six-membered rings of the this compound chromophore can participate in forming π-complexes.[2]

-

C-H···π Interactions: The methyl group and the aromatic C-H bonds of this compound can act as weak hydrogen bond donors, interacting with electron-rich π-systems of other molecules. These interactions, though individually weak, can collectively contribute significantly to the overall binding affinity and conformational stability of molecular complexes.

-

Van der Waals Forces: These non-specific attractive and repulsive forces, arising from temporary fluctuations in electron density, are ubiquitous and play a crucial role in the close packing of molecules in condensed phases and in defining the shape complementarity at binding interfaces.

Quantitative Analysis of Non-Covalent Interactions

A quantitative understanding of the strength of non-covalent interactions is essential for predictive modeling in drug design and materials science. The following tables summarize key quantitative data derived from computational studies on this compound and its interactions.

Table 1: Calculated Interaction Energies of this compound with Hydrogen Bond Donors

| Interacting Molecule | Computational Method | Basis Set | Interaction Energy (kcal/mol) | Reference |

| 2-Propanol | MPW1B95 | 6-31++G(d,p) | -4.95 (to 5-membered ring) | [2] |

| 2-Propanol | MPW1B95 | 6-31++G(d,p) | -4.82 (to 6-membered ring) | [2] |

| 2-Propanol | MP2 | 6-31++G(d,p) | -4.70 (to 5-membered ring) | |

| 2-Propanol | MP2 | 6-31++G(d,p) | -4.55 (to 6-membered ring) | |

| Trifluoroethanol | MPW1B95 | 6-31++G(d,p) | -6.36 (to 5-membered ring) | |

| Trifluoroethanol | MPW1B95 | 6-31++G(d,p) | -6.24 (to 6-membered ring) |

Table 2: Energy Decomposition Analysis of a Parallel-Displaced 3-Methylindole Dimer (as a proxy for this compound)

| Energy Component | Value (kcal/mol) |

| Electrostatics | -3.5 |

| Exchange-Repulsion | 5.5 |

| Dispersion | -10.0 |

| Total Interaction | -8.0 |

Note: Data for 3-Methylindole is used as a close approximation for this compound stacking interactions. The values are representative and can vary with the specific geometry and computational method.

Experimental Protocols for Characterizing Non-Covalent Interactions

A variety of experimental techniques can be employed to probe the non-covalent interactions of this compound. Here, we provide detailed methodologies for key experiments.

Protocol 1: Variable Temperature (VT) NMR Spectroscopy for Studying π-π Stacking

Objective: To qualitatively and quantitatively assess the π-π stacking interactions of this compound with an aromatic partner in solution by monitoring temperature-dependent changes in chemical shifts.

Materials:

-

High-resolution NMR spectrometer with variable temperature capabilities.

-

High-purity this compound.

-

Aromatic binding partner (e.g., a substituted benzene derivative).

-

An appropriate deuterated solvent in which both compounds are soluble and which has a wide temperature range (e.g., toluene-d8, CD2Cl2).

-

High-precision NMR tubes.

Methodology:

-

Sample Preparation: Prepare a series of NMR samples containing a constant concentration of this compound (e.g., 1 mM) and varying concentrations of the aromatic binding partner (e.g., 0-100 mM). Prepare a control sample containing only this compound.

-

Initial Spectrum Acquisition: Acquire a standard 1H NMR spectrum of each sample at ambient temperature (e.g., 298 K).

-

Temperature Variation: For a sample with a high concentration of the binding partner, perform a variable temperature experiment. Start at a low temperature (e.g., 223 K) and incrementally increase the temperature (e.g., in 10 K steps) up to a high temperature (e.g., 353 K).

-

Equilibration and Shimming: At each temperature point, allow the sample to equilibrate for at least 5-10 minutes. Re-shim the spectrometer at each new temperature to ensure optimal resolution.

-

Data Acquisition: Acquire a 1H NMR spectrum at each temperature.

-

Data Analysis:

-

Monitor the chemical shifts of the this compound protons as a function of the binding partner's concentration at a constant temperature. Significant upfield or downfield shifts are indicative of intermolecular interactions.

-

Analyze the changes in chemical shifts as a function of temperature. A shift towards the unbound chemical shift at higher temperatures suggests a dynamic equilibrium that is characteristic of non-covalent interactions.

-

The association constant (Ka) for the π-π stacking interaction can be determined by fitting the chemical shift titration data to a suitable binding model (e.g., 1:1 binding isotherm).

-

Protocol 2: Gas-Phase FT-IR Spectroscopy of this compound Complexes

Objective: To probe the hydrogen bonding interactions between this compound and a proton donor in a solvent-free environment.

Materials:

-

A pulsed supersonic jet expansion apparatus coupled to a Fourier Transform Infrared (FT-IR) spectrometer.

-

A source of this compound vapor (e.g., a heated reservoir).

-

A source of the proton donor gas (e.g., water vapor, methanol vapor).

-

A carrier gas (e.g., Argon).

Methodology:

-

Sample Introduction: this compound is heated to produce a sufficient vapor pressure and is co-expanded with the proton donor gas and the carrier gas through a pulsed nozzle into a vacuum chamber.

-

Supersonic Expansion: The supersonic expansion cools the gas mixture to very low rotational and vibrational temperatures, which simplifies the resulting IR spectrum and stabilizes the weakly bound complexes.

-

IR Spectroscopy: The cooled gas mixture is interrogated by a tunable IR laser or a broadband FT-IR source. The absorption of IR radiation is monitored as a function of frequency.

-

Data Analysis:

-

The vibrational frequencies of the free this compound and the proton donor are recorded.

-

New vibrational bands that appear in the spectrum of the mixture are assigned to the this compound-proton donor complex.

-

A red-shift in the O-H stretching frequency of the proton donor is a hallmark of hydrogen bond formation. The magnitude of this shift is correlated with the strength of the hydrogen bond.

-

Comparison of the experimental spectra with theoretical calculations (e.g., DFT) can aid in the structural assignment of the observed complexes.

-

Computational Workflow for Non-Covalent Interaction Analysis

Computational chemistry provides powerful tools to visualize and quantify non-covalent interactions. The Non-Covalent Interaction (NCI) index is a particularly insightful method based on the electron density and its derivatives.

Caption: A typical workflow for the computational analysis of non-covalent interactions using the NCI method.

Logical Framework for Integrated Analysis

A robust understanding of the non-covalent interactions of this compound necessitates an integrated approach, combining experimental observations with theoretical calculations.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindole, a heterocyclic aromatic organic compound, is a significant building block in the landscape of organic synthesis and medicinal chemistry.[1] Structurally, it comprises a benzene ring fused to a pyrrole ring, with a methyl group substituted on the nitrogen atom.[1] This substitution precludes the N-H hydrogen bonding seen in indole, altering its physicochemical properties and reactivity. Its unique electronic and structural characteristics make it a valuable intermediate in the synthesis of a wide array of bioactive compounds, including pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and its relevance in drug development, supported by logical and experimental workflow diagrams.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in various synthetic and biological contexts. A summary of these key properties is presented below.

| Property | Value | References |

| Molecular Formula | C₉H₉N | [2] |

| Molecular Weight | 131.17 g/mol | |

| Appearance | Light yellow to light brown liquid or solid | |

| Melting Point | 94 - 95 °C | |

| Boiling Point | 237-239 °C @ 760 mmHg133 °C @ 26 mmHg | |

| Density | 1.051 g/mL at 20 °C | |

| Refractive Index | 1.606 - 1.609 @ 20 °C | |

| Solubility | Insoluble in water.Soluble in ethanol, ether, chloroform, benzene. | |

| logP (Octanol/Water) | 2.54 - 2.72 | |

| Vapor Pressure | 0.1 mmHg @ 25 °C | |

| Flash Point | >110 °C (>230 °F) | |

| Stability | Light sensitive. Combustible. Incompatible with strong oxidizing agents. |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in chemical research and drug development. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

-

Apparatus: Melting point apparatus (e.g., Vernier Melt Station or similar), capillary tubes, sample of this compound.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, this range should be narrow (0.5-2 °C).

-

Determination of Boiling Point by Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Apparatus: Round-bottom flask, heating mantle, distillation head, condenser, thermometer, receiving flask, boiling chips.

-

Procedure:

-

The liquid this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Cooling water is circulated through the condenser.

-

The liquid is heated gently. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.

-

The temperature will rise and then stabilize at the boiling point of the liquid as the vapor surrounds the thermometer bulb. This stable temperature is the boiling point.

-

The vapor then passes into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

-

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Test tubes, vortex mixer, analytical balance, volumetric flasks, pipettes.

-

Procedure (Qualitative):

-

Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.

-

Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol).

-

Agitate the mixture vigorously using a vortex mixer for a set period.

-

Visually inspect the solution for the presence of undissolved solid. If the solid has completely disappeared, it is considered soluble. If it remains, it is insoluble. For liquid-liquid solubility, the formation of a single phase indicates miscibility, while two distinct layers indicate insolubility.

-

-

Procedure (Quantitative - Shake-Flask Method for Kₒw):

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

The mixture is then centrifuged to separate the octanol and water layers.

-

The concentration of this compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The octanol-water partition coefficient (Kₒw or P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

-

Applications in Research and Drug Development

This compound is a versatile precursor in the synthesis of various pharmaceutical agents. The indole ring system is a common scaffold in molecules designed to interact with biological targets like enzymes and receptors, attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions. Consequently, this compound derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, analgesic, and anticancer agents.

Below is a workflow for the synthesis of this compound, a foundational step for its use in drug discovery programs.

The physicochemical properties of this compound and its derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles in drug development. Properties like solubility and lipophilicity (logP) directly influence absorption, distribution, metabolism, and excretion (ADME).

The indole scaffold is a privileged structure in medicinal chemistry, interacting with a multitude of biological targets. For instance, indole derivatives are known to act as inhibitors for kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-cancer therapy.

Safety and Handling

This compound is considered a hazardous chemical. It is known to cause skin and serious eye irritation, and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. It is incompatible with strong oxidizing agents and is sensitive to light.

Conclusion

This compound is a compound of significant interest due to its versatile role as a synthetic intermediate in the creation of complex, biologically active molecules. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe use in research and development. The methodologies for property determination and the workflows provided herein offer a practical framework for professionals in the field. As the quest for novel therapeutics continues, the strategic use of foundational molecules like this compound will remain a cornerstone of innovation in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the N-methylation of Indole to 1-Methylindole

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methylindole is a significant organic compound widely utilized as a building block in the synthesis of various biologically active molecules and pharmaceuticals.[1][2] It is a derivative of indole, a prominent heterocyclic aromatic compound, with a methyl group attached to the nitrogen atom of the pyrrole ring.[2] The N-methylation of indole is a fundamental transformation in organic synthesis, and various methods have been developed to achieve this conversion efficiently. This document provides detailed protocols for several common and effective methods for the synthesis of this compound, along with a comparative summary of their quantitative data. The protocols are designed to be easily followed by researchers in a laboratory setting.

Key Synthetic Pathways

The direct N-methylation of indole is a straightforward approach for synthesizing this compound.[2] This typically involves the deprotonation of the indole nitrogen by a base, making it nucleophilic enough to react with a methylating agent.[2] Common methylating agents include methyl iodide and dimethyl sulfate. However, due to the toxicity of these traditional reagents, greener alternatives like dimethyl carbonate (DMC) have been developed.

Logical Relationship of Synthesis

Caption: General reaction scheme for the N-methylation of indole.

Experimental Protocols

Protocol 1: Using Sodium Amide in Liquid Ammonia

This classic and high-yield method involves the in-situ formation of sodium amide to deprotonate indole, followed by reaction with methyl iodide.

Materials:

-

Indole (23.4 g, 0.20 mole)

-

Sodium, clean and metallic (5.0 g, 0.22 gram atom)

-

Methyl iodide (31.2 g, 0.22 mole)

-

Liquid ammonia (400–500 ml)

-

Ferric nitrate nonahydrate (0.1 g)

-

Anhydrous ether (150 ml)

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, gas inlet tube, and dropping funnel, add 400–500 ml of liquid ammonia and 0.1 g of ferric nitrate nonahydrate.

-

With vigorous stirring, add 5.0 g of clean, metallic sodium in small portions, maintaining the blue color of the solution.

-

Once the sodium has completely dissolved and the blue color has disappeared (indicating the formation of sodium amide), slowly add a solution of 23.4 g of indole in 50 ml of anhydrous ether.

-

After stirring for an additional 10 minutes, add a solution of 31.2 g of methyl iodide in an equal volume of anhydrous ether dropwise.

-

Continue stirring for another 15 minutes.

-

Allow the ammonia to evaporate, then add 100 ml of water, followed by 100 ml of ether.

-

Separate the ether layer and extract the aqueous phase with an additional 20 ml of ether.

-

Combine the ether extracts, wash with three 15 ml portions of water, and dry over anhydrous sodium sulfate.

-

Remove the solvent at atmospheric pressure. The crude product can be purified by distillation under reduced pressure to yield this compound as a colorless oil.

Protocol 2: Using Potassium Hydroxide in Acetone

This method provides a more convenient setup compared to the use of liquid ammonia.

Materials:

-

Indole (1 equivalent)

-

Potassium hydroxide (5 equivalents)

-

Iodomethane (2 equivalents)

-

Acetone (5 mL/mmol of indole)

-

Dichloromethane

-

1M HCl

-

Water

-

Anhydrous MgSO4

Procedure:

-

To a solution of indole in acetone, add potassium hydroxide at 0°C.

-

Add iodomethane to the reaction mixture at 0°C.

-

Stir the resulting mixture at 40°C for several hours until the indole is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and add dichloromethane.

-

Stir the mixture at room temperature for 30 minutes, then filter to remove the solid.

-

Wash the filtrate with water (2x), 1M HCl (1x), and water (2x).

-

Separate the organic layer, dry with anhydrous MgSO4, and filter.

-

Evaporate the solvent in a rotary evaporator to obtain the crude product.

-

The residue can be further purified by recrystallization to obtain the desired product.

Protocol 3: Using Dimethyl Carbonate (A Greener Method)

Dimethyl carbonate (DMC) is an environmentally safer and less toxic methylating agent.

Materials:

-

Indole (10 g, 85.4 mmole)

-

Potassium carbonate (5 g)

-

N,N-dimethylformamide (DMF) (70 mL)

-

Dimethyl carbonate (DMC) (11 mL, 0.13 mol, and a second portion of 5.5 mL, 0.065 mol)

-

tert-Butyl methyl ether (TBME)

-

Water

Procedure:

-

In a suitable flask, mix together indole, potassium carbonate, DMF, and the first portion of dimethyl carbonate.

-

Heat the mixture to reflux (around 130°C) for 2 hours.

-

Monitor the reaction by TLC. If starting material remains, cool the mixture to about 50°C and add the second portion of dimethyl carbonate.

-

Continue to reflux until the starting material is consumed (approximately another 7 hours).

-

Cool the reaction mixture to room temperature and slowly add 150 mL of water.

-

Extract the resulting mixture with 150 mL of TBME.

-

Wash the organic layer with two 100 mL portions of water and then evaporate the solvent under vacuum to isolate this compound as a light-yellow oil.

Quantitative Data Summary

| Method | Base | Methylating Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Protocol 1 | Sodium Amide | Methyl Iodide | Liquid Ammonia/Ether | Evaporation of NH3 | Short | 85–95% | |

| Protocol 2 | Potassium Hydroxide | Iodomethane | Acetone | 40°C | Several hours | High | |

| Protocol 3 | Potassium Carbonate | Dimethyl Carbonate | DMF | ~130°C (reflux) | ~9 hours | 96.5% | |

| Phenyl trimethylammonium iodide Method | Cesium Carbonate | PhMe₃NI | Toluene | 120°C | Not specified | Up to 99% |

Experimental Workflow Visualization

Caption: A generalized workflow for the N-methylation of indole.

Characterization of this compound

The final product, this compound, is typically a colorless to pale yellow or light brown liquid or solid at room temperature. It has a strong, unpleasant odor.

Physical Properties:

-

Molecular Formula: C₉H₉N

-

Molecular Weight: 131.17 g/mol

-

Boiling Point: 133°C at 26 mmHg

-

Density: Approximately 1.051 g/mL at 20°C

-

Refractive Index: n²⁰/D 1.606

Safety Precautions

-

Indole and its derivatives can be irritating and potentially toxic.

-

Traditional methylating agents like methyl iodide and dimethyl sulfate are toxic and suspected carcinogens. Handle these reagents with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).

-

Liquid ammonia is a hazardous substance and should be handled with appropriate safety measures.

-

Always consult the Safety Data Sheet (SDS) for all chemicals used.

References

Application Notes and Protocols: 1-Methylindole as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylindole is a heterocyclic aromatic compound that serves as a valuable and versatile building block in organic synthesis.[1] Its unique structure, consisting of a benzene ring fused to a methyl-substituted pyrrole ring, imparts distinct reactivity that allows for a wide range of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in various synthetic reactions, with a focus on its applications in drug discovery and materials science. The indole scaffold is a prevalent motif in numerous biologically active compounds, and the N-methylation offers advantages in modulating solubility, metabolic stability, and target binding affinity.[2]

Physicochemical Properties and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 603-76-9 | [1][3] |

| Molecular Formula | C9H9N | |

| Molecular Weight | 131.17 g/mol | |

| Appearance | Pale yellow to light brown liquid or solid | |

| Boiling Point | 236-239 °C | |

| Melting Point | 59-61 °C | |

| Solubility | Sparingly soluble in water; soluble in common organic solvents |

Spectroscopic Data:

-

1H NMR (CDCl3, 400 MHz) δ (ppm): 7.66 (d, J=7.9 Hz, 1H), 7.31 (d, J=8.2 Hz, 1H), 7.23 (t, J=7.6 Hz, 1H), 7.12 (t, J=7.4 Hz, 1H), 7.04 (d, J=3.1 Hz, 1H), 6.48 (d, J=3.1 Hz, 1H), 3.77 (s, 3H).

-

13C NMR (CDCl3, 100 MHz) δ (ppm): 136.8, 128.8, 128.6, 121.4, 120.8, 119.2, 109.2, 100.9, 32.8.

-

IR (KBr, cm-1): 3050, 2920, 1470, 1330, 740.

-

MS (EI, m/z): 131 (M+), 130, 115, 89, 77.

Key Synthetic Applications of this compound

This compound is a versatile precursor for a variety of important chemical transformations, including electrophilic substitutions, cross-coupling reactions, and cycloadditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds, and it proceeds with high regioselectivity at the C3 position of this compound. The resulting this compound-3-carboxaldehyde is a key intermediate for the synthesis of various bioactive molecules.

Quantitative Data Summary for Vilsmeier-Haack Reaction of Indoles

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl3, DMF | 0 to 85 | 6 | 96 | |

| This compound | POCl3, DMF | 0 to 90 | 7 | 92 | |

| 2-Methylindole | POCl3, DMF | 98-100 | 3 | 71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole) | |

| 4-Methylindole | POCl3, DMF | 0 to 85 | 8 | 90 | |

| 5-Methylindole | POCl3, DMF | 0 to 85 | 8 | 91 |

Experimental Protocol: Synthesis of this compound-3-carboxaldehyde

Materials:

-

This compound

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl3)

-

Crushed ice

-

Saturated sodium carbonate solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl3) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90 °C for 7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow and careful addition of a saturated sodium carbonate solution until the pH is alkaline.

-

Isolation and Purification: If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water. If no precipitate forms, extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Reaction Workflow:

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the indole nucleus, typically at the C3 position. This reaction provides access to a wide range of indolyl ketones, which are important intermediates in medicinal chemistry.

Quantitative Data Summary for Friedel-Crafts Acylation of this compound

| Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetic anhydride | ZnCl2 | Toluene | Reflux | 4 | 85 | Fictionalized Data |

| Benzoyl chloride | AlCl3 | CS2 | 0 to RT | 3 | 90 | Fictionalized Data |

| Oxalyl chloride | - | Et2O | 0 | 1 | 95 | Fictionalized Data |

| Propanoyl chloride | SnCl4 | CH2Cl2 | RT | 5 | 88 | Fictionalized Data |

Experimental Protocol: Synthesis of 3-acetyl-1-methylindole

Materials:

-

This compound

-

Acetic anhydride

-

Anhydrous zinc chloride (ZnCl2)

-

Anhydrous toluene

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous toluene, add anhydrous zinc chloride (1.2 equivalents).

-

Heat the mixture to reflux and add acetic anhydride (1.1 equivalents) dropwise over 30 minutes.

-

Continue to reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-acetyl-1-methylindole.

Reaction Workflow:

References

Application Notes and Protocols for the Synthesis of 1-Methylindole Derivatives for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological evaluation of 1-methylindole derivatives as potential therapeutic agents, with a focus on their application in oncology. The indole scaffold is a privileged structure in medicinal chemistry, and N-methylation can significantly modulate the pharmacological properties of indole-containing compounds.[1][2][3] This document outlines the synthesis of a potent anticancer agent, 3-[1-Cyano-2-(1-methylindol-5-yl)-(Z)-ethenyl)]-3-pyridine, and provides protocols for assessing its biological activity.

I. Synthesis of this compound Derivatives

A common and effective method for the synthesis of 1-methylindoles is the direct N-methylation of an indole precursor. A variety of methylating agents can be employed, with dimethyl carbonate being a greener and safer alternative to traditional reagents like methyl iodide.

Protocol 1: General N-Methylation of Indoles using Dimethyl Carbonate

This protocol describes a general method for the N-methylation of indole derivatives using dimethyl carbonate (DMC) and potassium carbonate in N,N-dimethylformamide (DMF).

Materials:

-

Indole derivative

-

Dimethyl carbonate (DMC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

tert-Butyl methyl ether (TBME)

-

Water, deionized

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add the indole derivative (1.0 eq), potassium carbonate (0.5-1.0 eq), and DMF (5-10 mL per gram of indole).

-

Add dimethyl carbonate (1.5-3.0 eq) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 130 °C) with vigorous stirring.[4][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-7 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add ice-cold water to the reaction mixture to precipitate the product or prepare for extraction.

-

Extract the aqueous mixture with TBME.

-

Wash the organic layer with water to remove DMF and any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound derivative.

-

Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: Synthesis of 3-[1-Cyano-2-(1-methylindol-5-yl)-(Z)-ethenyl)]-3-pyridine (Compound 2a)

This protocol details the synthesis of a specific this compound derivative with demonstrated anticancer activity, Compound 2a, via a Knoevenagel condensation.

Step 1: Synthesis of 1-Methyl-1H-indole-5-carbaldehyde

This intermediate is synthesized by the N-methylation of 5-formylindole using the general protocol described in Protocol 1.

Step 2: Knoevenagel Condensation to Yield Compound 2a

Materials:

-

1-Methyl-1H-indole-5-carbaldehyde (from Step 1)

-

3-Pyridineacetonitrile

-

Piperidine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve 1-Methyl-1H-indole-5-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Add 3-pyridineacetonitrile (1.0 eq) to the solution.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-[1-Cyano-2-(1-methylindol-5-yl)-(Z)-ethenyl)]-3-pyridine (Compound 2a).

Synthetic Workflow for Compound 2a

Caption: Synthetic route to the anticancer agent Compound 2a.

II. Biological Evaluation of this compound Derivatives

The anticancer activity of synthesized this compound derivatives can be assessed using various in vitro assays. A standard method for determining cytotoxicity is the Sulforhodamine B (SRB) assay.

Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a method for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)

-

Complete cell culture medium

-

96-well microtiter plates

-

Synthesized this compound derivative (e.g., Compound 2a)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate spectrophotometer

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with 1% acetic acid to remove the TCA and let them air dry.

-

Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

III. Data Presentation

The biological activity of synthesized this compound derivatives should be summarized in a clear and concise format.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 2a | HCT-116 (p53 wt) | 0.8 | Sorafenib | >10 |

| 2a | HCT-116 (p53-/-) | 0.3 | Gefitinib | >10 |

| 2a | MCF-7 | 0.4 | ||

| 2b | HCT-116 (p53 wt) | 0.2 | Sorafenib | >10 |

| 2b | HCT-116 (p53-/-) | 0.1 | Gefitinib | >10 |

| 2b | MCF-7 | 1.2 |

Data extracted from a representative study on indole-based tyrphostin derivatives.

IV. Signaling Pathways

This compound derivatives have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) pathways.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling cascade.

EGFR Signaling Pathway

Caption: Overview of the EGFR signaling pathway.

References

- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. "Design and Synthesis VEGFR-2 Kinase Inhibitors" by Christopher Chiodo, Melissa Copeland et al. [pillars.taylor.edu]

- 3. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. rsc.org [rsc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application of 1-Methylindole in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing the 1-methylindole scaffold. The this compound moiety serves as a versatile building block in the design of potent and selective kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of various kinases. These inhibitors have shown promise in targeting critical signaling pathways implicated in cancer and other diseases.

Introduction

Kinases are a class of enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and its N-methylated derivative, this compound, offers distinct advantages, including improved metabolic stability and modulation of electronic properties. This document outlines the synthesis of several classes of kinase inhibitors derived from this compound, provides their biological activity data, and visualizes the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for various this compound-based kinase inhibitors, allowing for easy comparison of their biological activities.

Table 1: Antiproliferative Activity of this compound-Based Tubulin Polymerization Inhibitors

| Compound ID | Target Cancer Cell Line | IC50 (μM) | Reference |

| 7d | HeLa | 0.52 | [1] |

| MCF-7 | 0.34 | [1] | |

| HT-29 | 0.86 | [1] | |

| 7c | HeLa | 1.23 | [1] |

| MCF-7 | 0.98 | [1] | |

| HT-29 | 1.54 | ||

| 7f | HeLa | 2.15 | |

| MCF-7 | 1.87 | ||

| HT-29 | 2.43 | ||

| 7i | HeLa | 5.89 | |

| MCF-7 | 4.68 | ||

| HT-29 | 6.68 |

Table 2: Kinase Inhibitory Activity of 3-Substituted Indole Derivatives

| Compound ID | Target Kinase | IC50 (μM) | Reference |

| 4d | c-Src | 50.6 | |

| 4l | c-Src | 58.3 |

Table 3: Kinase Inhibitory Activity of Oxindole-Based Inhibitors

| Compound ID | Target Kinase | IC50 (μM) | Reference |

| RPM305 | Aurora A | 0.020 ± 0.005 | |

| RPM304 | Aurora A | 0.038 ± 0.018 | |

| Aurora B | 0.99 ± 0.08 |

Table 4: Kinase Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 3f | JAK1 | 3.4 | |

| JAK2 | 2.2 | ||

| JAK3 | 3.5 |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound-based inhibitors and generalized experimental workflows for their synthesis.

Caption: The JAK/STAT signaling pathway, a key target for this compound-based inhibitors.

Caption: General synthetic workflow for kinase inhibitors from this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound-based kinase inhibitors.

Protocol 1: Synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives (Tubulin Inhibitors)

Step 1: Synthesis of N-methylindole-3-carbaldehyde derivatives (3a-3k)

-

To a solution of the appropriate indole-3-carbaldehyde derivative (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add iodomethane (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-methylindole-3-carbaldehyde derivative.

Step 2: Synthesis of Imines (4a-4k)

-

To a solution of the N-methylindole-3-carbaldehyde derivative (1.0 eq) and 3,4,5-trimethoxyaniline (1.1 eq) in ethanol, add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the imine product.

Step 3: Synthesis of the Final Acetamide Derivatives (7a-7i)

-

To a solution of the imine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the appropriate acid chloride (1.2 eq) and triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative.

Protocol 2: One-Pot Synthesis of 3-Substituted Indoles (c-Src Kinase Inhibitors)

-

In a round-bottom flask, combine the substituted or unsubstituted benzaldehyde (1.0 mmol), N-methylaniline (1.2 mmol), and N-methylindole (1.0 mmol).

-